molecular formula C10H11BrO4 B1266641 2-Bromo-4,5-dimethoxyphenylacetic acid CAS No. 4697-62-5

2-Bromo-4,5-dimethoxyphenylacetic acid

Cat. No. B1266641
CAS RN: 4697-62-5
M. Wt: 275.1 g/mol
InChI Key: MDOLAGJKKZEHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dimethoxyphenylacetic acid (BDMPA) is an organic compound that is widely used in scientific research. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds, as well as in biochemical and physiological studies. BDMPA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C9H10BrO4 and a molecular weight of 253.09.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

2-Bromo-4,5-dimethoxyphenylacetic acid (BDMPAA) has been identified as a key metabolite in the study of various psychoactive substances, particularly 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Research involving human, monkey, dog, rabbit, rat, and mouse hepatocytes has led to the construction of the main metabolic pathways of 2C-B, where BDMPAA is formed through oxidative deamination. This research is crucial in understanding the metabolic and toxic effects of these substances in different species (Carmo et al., 2005).

In Vivo Metabolism Studies

In vivo studies on rats have also identified BDMPAA as a metabolite of 2C-B. These studies provide insights into the drug's metabolic pathways, including the formation of alcohol and carboxylic acid metabolites from BDMPAA. Such research aids in understanding the drug's pharmacokinetics and potential toxic effects (Kanamori et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5-dimethoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound may interact with other proteins and enzymes involved in metabolic pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in cellular responses. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity. For example, the inhibition of monoamine oxidase by this compound can lead to increased levels of neurotransmitters, affecting neuronal signaling and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has shown sustained effects on cellular function, including alterations in cell signaling and metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been observed to produce mild effects on cellular function, with minimal toxicity. At higher doses, it can lead to significant changes in cellular processes, including alterations in gene expression and metabolic pathways. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary pathways involves oxidative deamination, leading to the formation of metabolites such as 4-bromo-2,5-dimethoxybenzoic acid. This compound can also undergo demethylation, resulting in the production of other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall effects on cellular processes.

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOLAGJKKZEHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196997
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4697-62-5
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4697-62-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4697-62-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dimethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethoxyphenylacetic acid
Reactant of Route 3
2-Bromo-4,5-dimethoxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,5-dimethoxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-dimethoxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-dimethoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.